
Chlorguanide-d6 Hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chlorguanide-d6 Hydrochloride, also known as N-4-Chlorophenyl-N’- (1-methylethyl-d6)-imidodicarbonimidic Diamide Hydrochloride, is a labeled analogue of Chlorguanide. It is primarily used as an antimalarial agent. This compound is a deuterated form of Chlorguanide, which means that it contains deuterium atoms instead of hydrogen atoms. This modification is often used in scientific research to study the pharmacokinetics and metabolism of the compound .
Preparation Methods
The synthesis of Chlorguanide-d6 Hydrochloride involves several steps, starting with the preparation of the deuterated isopropylamine. This is followed by the reaction with 4-chlorophenyl isocyanate to form the intermediate product. The final step involves the reaction of this intermediate with cyanamide to produce Chlorguanide-d6, which is then converted to its hydrochloride salt .
Industrial production methods for this compound are similar to those used for other deuterated compounds. These methods typically involve the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms into the final product. The reaction conditions are carefully controlled to maximize yield and purity .
Chemical Reactions Analysis
Chlorguanide-d6 Hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. .
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can produce various oxidized derivatives, while reduction can produce reduced derivatives .
Scientific Research Applications
Chlorguanide-d6 Hydrochloride is a deuterated derivative of chlorguanide, primarily recognized for its applications in pharmacological research, particularly in the study of antimalarial compounds. This compound is significant due to its enhanced stability and its utility in pharmacokinetic studies, which are essential for understanding drug metabolism and efficacy.
Chemical Properties and Structure
This compound possesses a molecular formula that includes deuterium atoms, which contribute to its unique properties. The incorporation of deuterium enhances the compound's stability, allowing for more accurate tracking during studies. The molecular weight of this compound is approximately 259.77 g/mol, making it a suitable candidate for various biochemical applications.
Antimalarial Studies
This compound serves as an important tool in antimalarial research. Its active metabolite, cycloguanil, inhibits dihydrofolate reductase (DHFR), an enzyme critical for folate synthesis in malaria-causing parasites like Plasmodium falciparum. Studies have demonstrated that cycloguanil exhibits significant efficacy against multiple field isolates of P. falciparum, with IC50 values ranging from 0.12 to 1,400 µg/ml.
Pharmacokinetic Studies
The deuterium labeling in this compound allows researchers to conduct more precise pharmacokinetic studies. These studies are crucial for understanding how the drug is absorbed, distributed, metabolized, and excreted in biological systems. The stability provided by deuterium helps in tracing the compound's behavior within biological matrices.
Structure-Activity Relationship Investigations
Research involving this compound often includes structure-activity relationship (SAR) studies to identify how modifications to the compound affect its biological activity. These investigations can lead to the development of new derivatives with improved efficacy or reduced toxicity profiles against malaria strains .
Comparative Studies with Other Antimalarials
This compound is frequently compared with other antimalarial agents such as proguanil and chloroquine. Such comparative studies help elucidate differences in mechanisms of action and therapeutic effectiveness. For instance, while proguanil is a non-deuterated version metabolized to cycloguanil, chloroquine operates through a different mechanism targeting heme polymerase.
Case Study 1: Efficacy Against Plasmodium falciparum
A study published in 2005 explored the efficacy of cycloguanil (the active form of this compound) against various strains of P. falciparum. The results indicated that cycloguanil was effective at significantly reducing parasitemia levels in infected animal models, demonstrating its potential as a therapeutic agent .
Case Study 2: Pharmacokinetics in Animal Models
Another investigation focused on the pharmacokinetics of this compound in mice infected with malaria. This study highlighted the compound's absorption rates and metabolic pathways, providing insights into how deuteration affects drug behavior in vivo .
Mechanism of Action
Chlorguanide-d6 Hydrochloride exerts its effects by inhibiting the enzyme dihydrofolate reductase. This enzyme is involved in the biosynthesis of purines and pyrimidines, which are essential for DNA synthesis and cell multiplication. By inhibiting this enzyme, this compound prevents the malaria parasite from reproducing and spreading within the host .
Comparison with Similar Compounds
Chlorguanide-d6 Hydrochloride is similar to other antimalarial compounds such as Proguanil and Atovaquone. its deuterated form makes it unique and valuable for scientific research. The incorporation of deuterium atoms can alter the pharmacokinetics and metabolism of the compound, providing valuable insights into its behavior in biological systems .
Similar compounds include:
Proguanil: A non-deuterated analogue of this compound, used as an antimalarial drug.
Atovaquone: Another antimalarial drug that is often used in combination with Proguanil.
Q & A
Basic Research Questions
Q. What validated analytical methods are recommended for quantifying Chlorguanide-d6 Hydrochloride in biological matrices?
- Methodological Answer : Use reverse-phase HPLC with deuterated solvent systems to minimize interference from non-deuterated analogs. A Kromasil C18 column (150 mm × 4.6 mm, 5 μm) and a mobile phase combining phosphate buffer (pH 3.0) and methanol (70:30) at 1 mL/min flow rate are effective. Validate the method for linearity (1–50 μg/mL), accuracy (recovery rates ≥98%), and precision (RSD ≤2%) using deuterated internal standards .
Q. How can researchers ensure the chemical stability of this compound under varying experimental conditions?
- Methodological Answer : Conduct accelerated stability studies by exposing the compound to stressors (e.g., heat, light, pH extremes) and monitor degradation via LC-MS. For long-term stability, store the compound in amber vials at –20°C under inert gas (argon). Include deuterium retention analysis to confirm isotopic integrity over time .
Q. What literature review strategies are critical for identifying gaps in this compound research?
- Methodological Answer : Use databases like PubMed and SciFinder with search terms such as "deuterated chloroguanide," "isotope effects," and "antimalarial metabolism." Prioritize peer-reviewed studies and exclude non-English or non-reviewed sources. Cross-reference citations in primary literature to map historical trends and unresolved questions .
Advanced Research Questions
Q. How should researchers design experiments to resolve contradictions in this compound’s pharmacokinetic data across species?
- Methodological Answer : Employ a crossover study design with parallel in vitro (hepatocyte models) and in vivo (rodent/primate) arms. Use stable isotope-labeled tracers to distinguish between parent compound and metabolites. Apply population pharmacokinetic modeling to account for interspecies variability in CYP450 enzyme activity .
Q. What strategies mitigate isotopic interference when studying this compound’s metabolic pathways?
- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) with NMR to differentiate deuterated and non-deuterated metabolites. Use computational tools (e.g., molecular docking) to predict isotope effects on enzyme binding. Validate findings with kinetic isotope effect (KIE) studies under controlled pH and temperature conditions .
Q. How can researchers optimize this compound’s formulation for enhanced bioavailability in preclinical models?
- Methodological Answer : Apply a Quality-by-Design (QbD) framework to test excipients (e.g., cyclodextrins, lipid nanoparticles) using factorial design experiments. Monitor dissolution rates via USP apparatus and correlate with in vivo absorption using deuterium-enriched plasma sampling. Prioritize formulations with >90% deuterium retention post-administration .
Q. Experimental Design & Data Analysis
Q. What statistical approaches are essential for validating this compound’s dose-response relationships?
- Methodological Answer : Use nonlinear regression models (e.g., Hill equation) to fit dose-response curves. Apply ANOVA with post-hoc Tukey tests for multi-group comparisons. For small sample sizes, utilize Bayesian hierarchical models to reduce Type I/II errors. Report confidence intervals and effect sizes to contextualize clinical relevance .
Q. How should researchers address batch-to-batch variability in deuterated compound synthesis?
- Methodological Answer : Implement process analytical technology (PAT) during synthesis to monitor deuterium incorporation in real-time via FTIR or Raman spectroscopy. Establish acceptance criteria for isotopic purity (e.g., ≥98% D6) and reject batches outside ±2% deviation. Document synthesis parameters (temperature, catalyst ratio) for reproducibility .
Q. What in vivo models are most suitable for studying this compound’s antimalarial efficacy?
- Methodological Answer : Use Plasmodium falciparum-infected humanized mice or non-human primates for translational relevance. Measure parasitemia reduction via qPCR and compare deuterated vs. non-deuterated analogs to isolate isotope effects. Include pharmacokinetic-pharmacodynamic (PK-PD) modeling to optimize dosing regimens .
Q. Data Interpretation & Reporting
Q. How can researchers distinguish between assay artifacts and true pharmacological activity in this compound studies?
- Methodological Answer : Include negative controls (e.g., deuterated solvent-only samples) in all assays. Use orthogonal assays (e.g., SPR for binding affinity, cell-based viability assays) to confirm activity. Perform stability tests on assay buffers to rule out compound degradation. Report raw data and normalization methods transparently .
Q. What ethical and regulatory considerations apply to this compound research involving animal models?
- Methodological Answer : Adhere to ARRIVE guidelines for experimental design and reporting. Obtain IACUC approval for all protocols, ensuring humane endpoints (e.g., ≤20% weight loss). Use non-invasive imaging (e.g., bioluminescence) to minimize animal use. Document deuterium’s environmental impact in waste disposal plans .
Properties
Molecular Formula |
C11H17Cl2N5 |
---|---|
Molecular Weight |
296.23 g/mol |
IUPAC Name |
1-[amino-(4-chloroanilino)methylidene]-2-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)guanidine;hydrochloride |
InChI |
InChI=1S/C11H16ClN5.ClH/c1-7(2)15-10(13)17-11(14)16-9-5-3-8(12)4-6-9;/h3-7H,1-2H3,(H5,13,14,15,16,17);1H/i1D3,2D3; |
InChI Key |
SARMGXPVOFNNNG-TXHXQZCNSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C(C([2H])([2H])[2H])N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl |
Canonical SMILES |
CC(C)N=C(N)N=C(N)NC1=CC=C(C=C1)Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.